2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
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Overview
Description
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is an organic compound that features a benzoyl group attached to a thiobenzaldehyde moiety, with a 1,3-dioxolane ring fused to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with thiobenzaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyl thiobenzaldehydes and dioxolane derivatives, such as:
- 2-(1,3-Dioxolan-2-yl)benzaldehyde
- 3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde .
Uniqueness
2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the presence of both a benzoyl group and a thiobenzaldehyde moiety, along with the 1,3-dioxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14O3S/c18-16(15-7-2-1-4-14(15)11-21)12-5-3-6-13(10-12)17-19-8-9-20-17/h1-7,10-11,17H,8-9H2 |
InChI Key |
AHAQRHNQAOUWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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